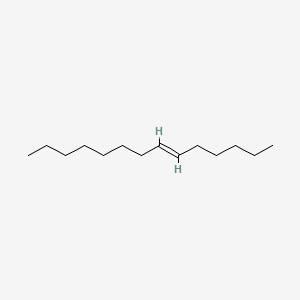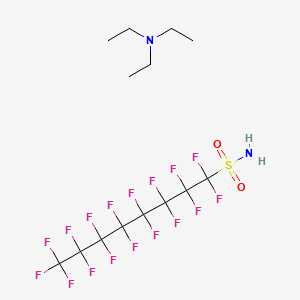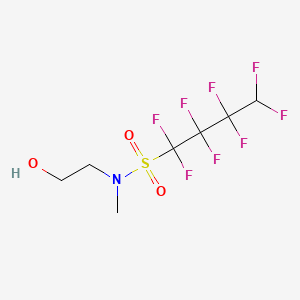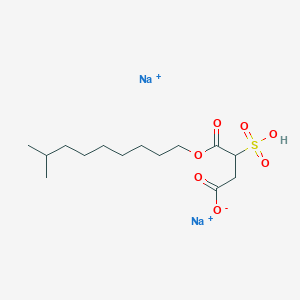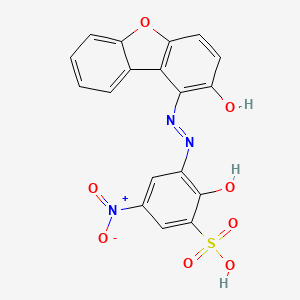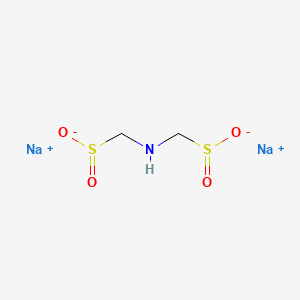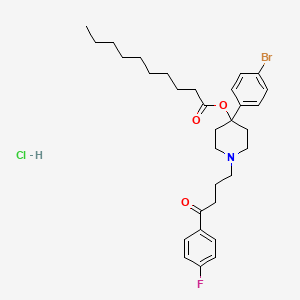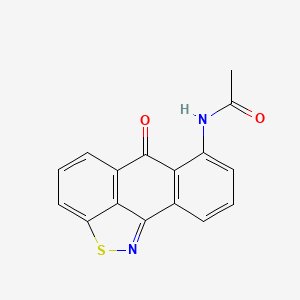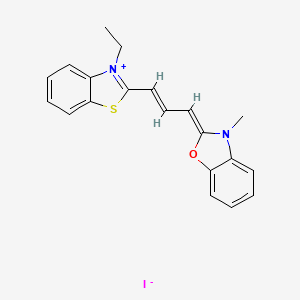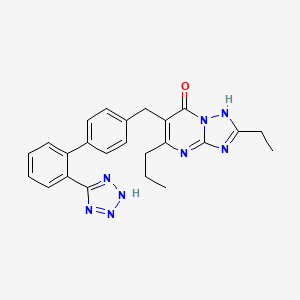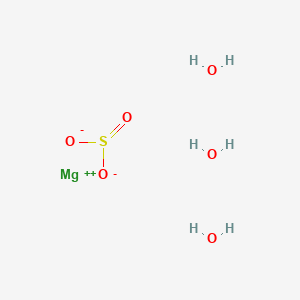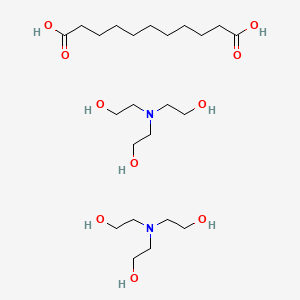
N,N'-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine is an organic compound known for its unique structure and properties. This compound is characterized by the presence of two imine groups (C=N) attached to a cyclohexane ring, which is further substituted with 1,3-dimethylbutylidene groups. The molecular formula of this compound is C18H36N2, and it is often used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine typically involves the condensation reaction between 2-methylcyclohexane-1,3-diamine and 1,3-dimethylbutylidene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine groups. Common solvents used in this reaction include toluene or dichloromethane, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is typically purified using distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imines or amines.
科学的研究の応用
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
N,N’-Bis(1,3-dimethylbutylidene)ethylenediamine: Similar structure but with an ethylene backbone instead of a cyclohexane ring.
N,N’-Bis(1,3-dimethylbutylidene)hexane-1,6-diamine: Similar structure but with a hexane backbone.
Uniqueness
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
93859-08-6 |
|---|---|
分子式 |
C19H36N2 |
分子量 |
292.5 g/mol |
IUPAC名 |
4-methyl-N-[2-methyl-3-(4-methylpentan-2-ylideneamino)cyclohexyl]pentan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13(2)11-15(5)20-18-9-8-10-19(17(18)7)21-16(6)12-14(3)4/h13-14,17-19H,8-12H2,1-7H3 |
InChIキー |
DCXGXYQSQMUIQO-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCCC1N=C(C)CC(C)C)N=C(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


